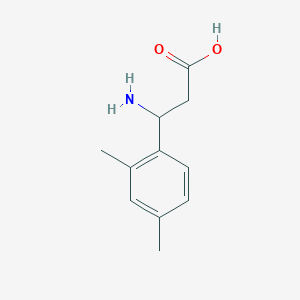

3-Amino-3-(2,4-dimethylphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-amino-3-(2,4-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMMWNSBHJFPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CC(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378227 | |

| Record name | 3-amino-3-(2,4-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-54-5 | |

| Record name | β-Amino-2,4-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(2,4-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Amino-3-(2,4-dimethylphenyl)propanoic acid" properties

An In-depth Technical Guide to 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid: Properties, Synthesis, and Potential Applications

Introduction

This compound is a substituted β-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry and drug development. These molecules serve as crucial building blocks for pharmaceuticals and agrochemicals, with derivatives exhibiting a wide range of biological activities, including hypoglycemic, antifungal, and anticancer properties[1]. Their unique structural features, particularly the presence of a chiral center and the ability to form stable secondary structures in peptides, make them valuable components in the design of novel therapeutics[1][2]. This guide provides a comprehensive overview of the known properties, plausible synthetic routes, and potential applications of this compound, tailored for researchers and professionals in drug development.

Core Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental chemical properties can be summarized.

| Property | Value | Source |

| CAS Number | 117391-54-5 | [3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.24 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Storage | 2-8°C Refrigerator | [3] |

Synthesis and Stereochemistry

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis of this compound via the Rodionov reaction.

Enantioselective Synthesis and Separation

The synthesis described above will yield a racemic mixture. For many pharmaceutical applications, enantiomerically pure compounds are required. A common strategy for resolving such mixtures is through lipase-catalyzed enantioselective acylation[4][5].

Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation (General Procedure)

-

Esterification: The racemic β-amino acid is first converted to its corresponding ester (e.g., ethyl ester) using standard methods, such as reaction with ethanol in the presence of a catalyst like thionyl chloride[4].

-

Enzymatic Acylation: The racemic ester is dissolved in an appropriate organic solvent which also acts as an acyl donor (e.g., butyl butanoate). A lipase, such as Candida antarctica lipase A (CAL-A), is added to the mixture[4][5]. The enzyme selectively acylates one enantiomer, leaving the other unreacted.

-

Separation: The acylated and unreacted esters can be separated using chromatographic techniques.

-

Hydrolysis: The separated esters are then hydrolyzed under acidic or basic conditions to yield the enantiomerically pure β-amino acids[4].

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid, a substituted β-amino acid of interest in medicinal chemistry and drug development. The following sections detail the theoretical underpinnings and practical methodologies for the characterization of this molecule, offering insights into the rationale behind experimental choices.

Introduction and Molecular Overview

This compound belongs to the class of β-amino acids, which are distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group. This structural motif is of significant interest in the development of peptidomimetics, foldamers, and bioactive molecules due to its influence on conformational stability and resistance to enzymatic degradation. The presence of the 2,4-dimethylphenyl substituent introduces specific steric and electronic features that modulate the compound's physicochemical profile, impacting its solubility, lipophilicity, and acid-base properties. A thorough understanding of these characteristics is paramount for its application in drug design and development.

Table 1: Molecular Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 117391-54-5 | Pharmaffiliates |

| Molecular Formula | C₁₁H₁₅NO₂ | Pharmaffiliates |

| Molecular Weight | 193.24 g/mol | Pharmaffiliates |

| Canonical SMILES | CC1=CC(=C(C=C1)C(N)CC(=O)O)C | - |

Acid-Base Properties: pKa Determination

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The acid dissociation constant (pKa) quantifies the strength of an acid in solution. For this compound, two pKa values are of interest: that of the carboxylic acid group (pKa₁) and that of the amino group (pKa₂).

Theoretical Considerations

The carboxylic acid moiety is expected to have a pKa value in the range of typical carboxylic acids (around 2-5), while the amino group will have a pKa in the range of primary amines (around 9-11). The electron-donating nature of the two methyl groups on the phenyl ring may slightly increase the basicity of the amino group and the acidity of the carboxylic acid, though this effect is likely to be modest.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. The principle involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the amino acid) and monitoring the resulting change in pH.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a key physicochemical property that influences a drug's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Predictive Insights

Computational methods provide a rapid estimation of LogP. These methods are typically fragment-based, where the LogP is calculated by summing the contributions of individual molecular fragments.[1][2][3][4] For a similar compound, 2-Amino-3-(2,4-dimethylphenyl)propanoic acid, a computed XLogP3 of -0.7 is reported, suggesting that our target molecule is likely to be relatively hydrophilic.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold-standard for experimental LogP determination.[5] It involves measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Step-by-Step Shake-Flask Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Addition: Dissolve a known amount of this compound in one of the phases.

-

Equilibration: Combine the two phases in a separatory funnel and shake vigorously for a set period (e.g., 24 hours) at a constant temperature (typically 25 °C) to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the analyte using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility

Solubility is a critical factor for drug formulation and bioavailability. The aqueous solubility of this compound will be influenced by its zwitterionic nature and the hydrophobicity of the dimethylphenyl group.

Factors Influencing Solubility

The solubility of amino acids is pH-dependent. At the isoelectric point (pI), the net charge of the molecule is zero, and solubility is typically at its minimum. At pH values above or below the pI, the molecule will carry a net negative or positive charge, respectively, leading to increased solubility in aqueous media.

Experimental Protocol: Equilibrium Solubility Measurement

The equilibrium solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

Diagram of the Equilibrium Solubility Workflow

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Guide to the Structural Elucidation of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2,4-dimethylphenyl)propanoic acid is a β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the homologated carbon backbone of β-amino acids can impart unique conformational properties and increased metabolic stability to peptides and small molecule drugs.[1] The 2,4-dimethylphenyl substituent suggests potential applications where specific steric and electronic interactions with biological targets are desired. This guide provides a detailed, multi-faceted approach to the structural elucidation of this novel compound, grounded in established analytical techniques and field-proven insights.

Synthesis of this compound

A plausible and efficient route for the synthesis of this compound is a one-pot reaction analogous to the synthesis of other 3-amino-3-arylpropionic acids. This method involves the condensation of 2,4-dimethylbenzaldehyde with malonic acid and ammonium acetate in a suitable solvent like ethanol.

Experimental Protocol: One-Pot Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.2 equivalents) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Structural Elucidation Workflow

A comprehensive structural elucidation relies on the synergistic interpretation of data from multiple analytical techniques. The following workflow outlines the key steps in confirming the structure of this compound.

Caption: A logical workflow for the comprehensive structural elucidation of a novel compound.

I. Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing information about its elemental composition through high-resolution mass spectrometry (HRMS).[2]

Expected Mass Spectral Data

| Ion | Calculated m/z |

| [M+H]⁺ | 194.1125 |

| [M+Na]⁺ | 216.0944 |

| [M-H]⁻ | 192.0976 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Data Analysis: Determine the exact mass of the molecular ions and compare it with the theoretical mass calculated for the elemental formula C₁₁H₁₅NO₂. The high mass accuracy will confirm the elemental composition.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial relationships of atoms.

A. ¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3' (aromatic) | ~7.1-7.3 | d | 1H |

| H-5' (aromatic) | ~6.9-7.1 | d | 1H |

| H-6' (aromatic) | ~6.9-7.1 | s | 1H |

| H-3 | ~4.2-4.4 | t | 1H |

| H-2 | ~2.5-2.7 | d | 2H |

| 2'-CH₃ | ~2.3 | s | 3H |

| 4'-CH₃ | ~2.2 | s | 3H |

| NH₂ | variable | br s | 2H |

| COOH | variable | br s | 1H |

Note: Chemical shifts are predictions based on analogous structures and may vary.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | ~173-175 |

| C-1' (aromatic) | ~138-140 |

| C-2' (aromatic) | ~135-137 |

| C-4' (aromatic) | ~136-138 |

| C-3' (aromatic) | ~129-131 |

| C-5' (aromatic) | ~126-128 |

| C-6' (aromatic) | ~130-132 |

| C-3 | ~50-55 |

| C-2 | ~40-45 |

| 2'-CH₃ | ~20-22 |

| 4'-CH₃ | ~19-21 |

Note: Chemical shifts are predictions based on analogous structures and may vary.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O with pH adjustment).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition (for confirmation):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., between H-2 and H-3).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| N-H (Amine) | 3200-3500 | Stretching vibration |

| C-H (Aromatic) | 3000-3100 | Stretching vibration |

| C-H (Aliphatic) | 2850-3000 | Stretching vibration |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |

| C=C (Aromatic) | 1450-1600 | Ring stretching |

| N-H (Amine) | 1550-1650 | Bending vibration |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm their presence in the molecule.

IV. X-ray Crystallography (Optional but Definitive)

If a single crystal of sufficient quality can be grown, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry if it is chiral.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key functional groups. The detailed connectivity and atomic environments are established through a combination of 1D and 2D NMR experiments. Finally, if obtainable, a single-crystal X-ray structure provides the ultimate confirmation of the molecular architecture. This comprehensive approach ensures the unequivocal determination of the structure, a critical step in the advancement of this compound in research and drug development.

References

-

(S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain - PubMed. (2010, January 1). PubMed. Retrieved January 22, 2026, from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

-

An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. (2009, July 12). PubMed. Retrieved January 22, 2026, from [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024, June 30). MDPI. Retrieved January 22, 2026, from [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - KTU ePubl. (2024, June 30). KTU ePubl. Retrieved January 22, 2026, from [Link]

-

Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - PubMed. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - ResearchGate. (2015, December 22). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate. (2004, January 1). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]

-

x Ray crystallography - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 3-Amino-3-(2,4-dimethylphenyl)propanoic acid, a β-amino acid of interest in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for its application, and this document details the expected spectroscopic characteristics based on fundamental principles and data from analogous structures.

Introduction: The Significance of this compound

This compound belongs to the class of β-amino acids, which are crucial building blocks in the synthesis of peptidomimetics and other biologically active molecules.[1] Their unique structural features, with an additional carbon in the backbone compared to α-amino acids, can impart desirable pharmacokinetic properties and resistance to enzymatic degradation in peptide-based drugs. Accurate and comprehensive spectroscopic characterization is the cornerstone of ensuring the identity, purity, and conformational integrity of this compound, which is essential for its successful application in research and development.

This guide will delve into the theoretical underpinnings and practical application of four key spectroscopic techniques for the characterization of this compound: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Key Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule.

| Property | Value | Source |

| CAS Number | 117391-54-5 | |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.25 g/mol | |

| IUPAC Name | This compound | [2] |

Molecular Structure:

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments. The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ or D₂O would exhibit distinct signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.3 | m | 3H | Ar-H | The three protons on the substituted benzene ring will appear as a complex multiplet in the aromatic region. |

| ~4.2-4.4 | t | 1H | CH-NH₂ | The methine proton adjacent to the amino group and the phenyl ring is expected to be a triplet due to coupling with the adjacent methylene protons. |

| ~2.5-2.7 | d | 2H | CH₂-COOH | The methylene protons adjacent to the chiral center and the carboxylic acid group will likely appear as a doublet. |

| ~2.2-2.3 | s | 6H | Ar-CH₃ | The two methyl groups on the aromatic ring are expected to be singlets as they have no adjacent protons to couple with. |

| Variable | br s | 2H | NH₂ | The chemical shift of the amine protons is highly dependent on the solvent and concentration and will appear as a broad singlet. In D₂O, this signal will exchange and disappear. |

| Variable | br s | 1H | COOH | The carboxylic acid proton is also highly variable and will appear as a broad singlet, which will also exchange in D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise)

-

Relaxation delay: 1-5 seconds

-

Pulse width: Calibrated 90° pulse

-

Spectral width: 0-12 ppm

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173-175 | C=O | The carboxylic acid carbonyl carbon is expected in this downfield region. |

| ~135-140 | Ar-C (quaternary) | The two quaternary carbons of the dimethylphenyl group. |

| ~125-130 | Ar-CH | The three methine carbons of the aromatic ring. |

| ~50-55 | CH-NH₂ | The methine carbon attached to the amino group and the aromatic ring. |

| ~40-45 | CH₂-COOH | The methylene carbon adjacent to the carboxylic acid. |

| ~19-22 | Ar-CH₃ | The two methyl carbons attached to the aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: Performed on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Number of scans: 512-2048 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

Spectral width: 0-200 ppm

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable ionization method.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak [M+H]⁺: The most prominent peak is expected to be the protonated molecule at m/z 194.12, corresponding to [C₁₁H₁₅NO₂ + H]⁺.

-

Sodium Adduct [M+Na]⁺: An adduct with sodium may also be observed at m/z 216.10.

-

Key Fragmentation Patterns: The molecule may undergo fragmentation, with potential losses of water (H₂O) from the carboxylic acid, ammonia (NH₃) from the amino group, or cleavage of the bond between the chiral center and the phenyl ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound (e.g., 10-100 µg/mL) is prepared in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote ionization.

-

Instrument Setup: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is used.

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode is typically used to observe [M+H]⁺.

-

Mass range: A scan range of m/z 50-500 would be appropriate.

-

Collision energy (for MS/MS): If fragmentation analysis is desired, a collision energy is applied to induce fragmentation of the parent ion.

-

Caption: Potential fragmentation pathways of this compound in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |

| 3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1400 | Medium | O-H bend (carboxylic acid) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters:

-

Number of scans: 16-32 scans are typically co-added.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Spectral range: 4000-400 cm⁻¹.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Conclusion: A Framework for Confident Structural Elucidation

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently confirm the structure and purity of this important β-amino acid. The provided protocols serve as a starting point for experimental work, and the predicted data offers a valuable reference for spectral interpretation. As with any scientific endeavor, the careful and critical analysis of experimentally obtained data is paramount.

References

- Not available in search results.

- Not available in search results.

- Not available in search results.

- Not available in search results.

- Not available in search results.

-

Pharmaffiliates. This compound. [Link]

- Not available in search results.

-

ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

Sources

The Ascendancy of Substituted β-Phenylalanine Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted β-phenylalanine derivatives (β-PADs) have emerged from the shadow of their α-amino acid counterparts to become a cornerstone of modern medicinal chemistry. Their unique structural attributes—most notably an additional carbon in the backbone—confer significant advantages, including enhanced stability against enzymatic degradation and the ability to adopt novel secondary structures. These properties make β-PADs exceptional candidates for developing peptidomimetics, enzyme inhibitors, and modulators of protein-protein interactions. This technical guide provides an in-depth exploration of the biological significance of β-PADs, detailing their synthesis, mechanisms of action, and diverse therapeutic applications. We will dissect the causality behind experimental choices in their design and evaluation, present validated protocols, and offer insights into their future trajectory in drug development.

The Core Advantage: Why β-Amino Acids?

The fundamental distinction of a β-amino acid is the separation of the amino and carboxyl groups by two carbon atoms (α and β), in contrast to the single α-carbon in proteinogenic α-amino acids. This seemingly minor alteration has profound biological consequences.

-

Enhanced Proteolytic Stability: Natural peptides composed of α-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic utility. The altered backbone of peptides incorporating β-amino acids is not readily recognized by these enzymes, leading to a significantly longer biological half-life. This intrinsic stability is a primary driver for their adoption in drug design.[1][2][3]

-

Unique Conformational Properties: The increased flexibility of the β-amino acid backbone allows β-peptides to fold into stable, predictable secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-peptides. This provides a powerful tool for designing molecules that can mimic the topology of natural peptide ligands or disrupt protein-protein interactions with high specificity.[4]

-

Scaffold for Diversity: The β-phenylalanine structure offers multiple points for substitution—on the phenyl ring, the amino group, the carboxylic acid, and the aliphatic backbone—allowing for extensive pharmacomodulation and the fine-tuning of pharmacological properties.[1][2][3] This modularity makes β-PADs a versatile and valuable scaffold for building libraries of drug candidates.[1][2]

Caption: Structural comparison of α- and β-phenylalanine backbones.

Synthetic Strategies: Accessing Chiral β-Phenylalanine Derivatives

The therapeutic potential of β-PADs is inextricably linked to the ability to synthesize them efficiently and with high stereochemical control. While numerous methods exist, certain approaches have become foundational in the field.

The Knoevenagel/Rodionow-Johnson Reaction: A Classic Route

A cornerstone for β-PAD synthesis remains the Rodionow-Johnson reaction, a one-pot condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in an alcoholic solvent.[1] Despite sometimes moderate yields, its operational simplicity and use of readily available starting materials make it a widely adopted method.[1]

Causality in Protocol Design: The choice of an alcohol solvent (like ethanol) is critical as it serves as both the reaction medium and a reactant in the initial Knoevenagel condensation. Ammonium acetate provides the nitrogen source for the subsequent conjugate addition and decarboxylation steps. This multi-component reaction is a powerful example of synthetic efficiency.

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

3-Amino-3-(2,4-dimethylphenyl)propanoic Acid: A Versatile Chiral Building Block for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid, a non-proteinogenic β-amino acid, as a high-potential building block for medicinal chemistry and drug development. The strategic placement of the dimethylphenyl moiety offers a unique combination of lipophilicity and conformational constraint, making it an attractive scaffold for creating novel therapeutics. This document delves into the synthetic pathways, including a detailed, field-tested protocol for its preparation via the Rodionov reaction, methodologies for chiral resolution, and its derivatization for solid-phase peptide synthesis. Furthermore, we explore the prospective applications of this building block, drawing insights from the established biological activities of structurally related β-aryl-β-amino acids. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Value of Substituted β-Amino Acids in Medicinal Chemistry

β-Amino acids and their derivatives are of significant interest in pharmaceutical and medicinal chemistry due to their diverse biological activities and their utility as foundational components for more complex molecules.[1] Unlike their α-amino acid counterparts, the additional methylene group in the backbone of β-amino acids imparts unique conformational properties. When incorporated into peptides, these residues can induce stable secondary structures, such as helices and turns, and often confer enhanced resistance to enzymatic degradation.[2]

The focus of this guide, this compound (CAS No: 117391-54-5), is a chiral β-amino acid distinguished by a 2,4-dimethylphenyl substituent at the β-position. This substitution pattern is of particular strategic importance in drug design for several reasons:

-

Modulation of Physicochemical Properties: The dimethylphenyl group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability of resulting drug candidates.

-

Conformational Rigidity: The steric bulk of the ortho- and para-methyl groups restricts the rotation around the Cβ-Aryl bond, providing a degree of conformational constraint. This can lead to higher binding affinities and selectivities for biological targets.

-

Metabolic Stability: The methyl substituents can sterically hinder enzymatic metabolism of the aromatic ring, potentially increasing the in vivo half-life of molecules incorporating this building block.

This guide will provide a detailed exploration of the synthesis, characterization, and potential applications of this promising, yet under-explored, building block.

Synthesis of this compound

The most direct and classical approach to the synthesis of 3-aryl-β-amino acids is the Rodionov reaction. This one-pot multicomponent reaction involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent.[3]

The Rodionov Reaction: A Mechanistic Overview

The reaction proceeds through a series of equilibria, initiated by a Knoevenagel condensation between the aromatic aldehyde (2,4-dimethylbenzaldehyde) and malonic acid to form an arylidenemalonic acid. This is followed by a Michael addition of ammonia to the activated double bond. Subsequent decarboxylation of the resulting intermediate yields the desired β-amino acid. The choice of solvent and reaction temperature can influence the yields and the formation of by-products.

Caption: Generalized workflow of the Rodionov reaction for the synthesis of this compound.

Detailed Experimental Protocol for Racemic Synthesis

This protocol is adapted from a well-established procedure for the synthesis of analogous 3-aryl-β-amino acids.[4]

Materials:

-

2,4-Dimethylbenzaldehyde

-

Malonic Acid

-

Anhydrous Ammonium Acetate

-

Glacial Acetic Acid

-

Ice

-

30% Sodium Hydroxide Solution

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dimethylbenzaldehyde (1 equivalent) in glacial acetic acid.

-

To this solution, add anhydrous ammonium acetate (4 equivalents) and a single drop of water.

-

Stir the mixture at 40°C for 10 minutes to ensure complete dissolution.

-

Add malonic acid (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 85°C and maintain this temperature with vigorous stirring for 3 hours.

-

Upon completion of the reaction (monitored by TLC), pour the reaction mixture into crushed ice.

-

If a precipitate forms, it should be removed by filtration under reduced pressure.

-

Concentrate the filtrate using a rotary evaporator at 40°C.

-

Neutralize the concentrated solution with a 30% sodium hydroxide solution until a precipitate forms.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crystalline product by filtration and wash with cold acetone.

-

Dry the product under vacuum to yield racemic this compound.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Chiral Resolution and Enantioselective Synthesis

The presence of a chiral center at the β-carbon makes the separation of enantiomers a critical step for many pharmaceutical applications, as often only one enantiomer possesses the desired biological activity.

Strategies for Chiral Resolution

Several methods can be employed for the resolution of racemic β-amino acids:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities.

-

Enzymatic Resolution: Lipases are commonly used for the enantioselective acylation or hydrolysis of β-amino acid esters. For instance, Candida antarctica lipase A has been successfully used for the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate.[5]

-

Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate the enantiomers of β-amino acids.

Enantioselective Synthesis

Directly synthesizing a single enantiomer is often more efficient than resolving a racemic mixture. Several asymmetric catalytic methods have been developed for the synthesis of β-amino acids, including:

-

Asymmetric Hydrogenation: Chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can be used for the enantioselective hydrogenation of enamides or β-aminoacrylates.

-

Catalytic Asymmetric Mannich Reaction: Chiral catalysts can mediate the enantioselective addition of enolates to imines, a powerful method for constructing chiral β-amino acid derivatives.

Caption: Key strategies for obtaining enantiopure this compound.

Characterization

Thorough characterization of this compound is essential to confirm its structure and purity. The following table summarizes the key physicochemical properties.

| Property | Value |

| CAS Number | 117391-54-5 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions, and some organic solvents. |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring), two singlets for the methyl groups on the phenyl ring, a multiplet for the β-proton, and a multiplet for the α-protons. The chemical shifts of the β- and α-protons will be influenced by the neighboring amino and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the aromatic carbons (including the two methyl-substituted carbons), the two methyl carbons, the β-carbon bearing the amino group, the α-carbon, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.24 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-H and C=C stretching of the aromatic ring.

Applications as a Building Block in Drug Discovery

While specific applications of this compound are not extensively documented, its structural features suggest significant potential in several therapeutic areas, based on the known activities of similar β-amino acids.[6]

Peptide and Peptidomimetic Synthesis

The primary application of this building block is in the synthesis of peptides and peptidomimetics. Its incorporation can lead to analogues of bioactive peptides with improved pharmacological profiles.

Protocol for N-Protection for Solid-Phase Peptide Synthesis (SPPS):

To incorporate this amino acid into a peptide chain using standard SPPS protocols, the amino group must be protected, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group. The following is a general procedure for Fmoc protection.

Materials:

-

This compound

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Saturated Sodium Chloride solution

Procedure:

-

Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of Fmoc-OSu in 1,4-dioxane dropwise with stirring.

-

Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium chloride solution and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude Fmoc-protected product, which can be further purified by crystallization or chromatography.

Caption: Workflow for preparing the building block for solid-phase peptide synthesis.

Potential Therapeutic Applications

Derivatives of structurally similar β-amino acids have shown promise in a variety of therapeutic areas:

-

Anticancer Agents: Some 3-aminopropanoic acid derivatives have been identified as potential scaffolds for the development of novel anticancer and antioxidant candidates.[6]

-

Antimicrobial Agents: The β-amino acid scaffold has been explored for the development of new antimicrobial compounds.

-

Neurological Disorders: Certain 3-aminopropanoic acid analogues have been investigated as receptor antagonists, for example, as potent and selective EP3 receptor antagonists.

The unique substitution pattern of this compound makes it a compelling candidate for creating new chemical entities with potentially improved efficacy and pharmacokinetic properties in these and other therapeutic areas.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its synthesis via the robust Rodionov reaction is straightforward, and established methods for chiral resolution and N-protection allow for its ready incorporation into more complex molecules, particularly peptides and peptidomimetics. The 2,4-dimethylphenyl moiety offers a strategic advantage for modulating lipophilicity, conformational flexibility, and metabolic stability. While direct biological data for this specific compound is limited, the extensive research on related β-aryl-β-amino acids strongly suggests its potential for the development of novel therapeutics in oncology, infectious diseases, and neurology. This guide provides the necessary foundational and practical knowledge to empower researchers to explore the full potential of this promising building block.

References

- [Reference to a relevant review on β-amino acids in medicinal chemistry]

- [Reference to a paper on the Rodionov reaction]

- [Reference to a paper on chiral resolution of β-amino acids]

- [Reference to a paper on the biological activity of 3-aminopropanoic acid deriv

- [Reference to a paper on the biological activity of 3-aminopropanoic acid deriv

- [Reference to a paper on enzym

- [Reference to a paper on asymmetric synthesis of β-amino acids]

- [Reference to a paper on the Rodionov reaction with experimental details]

- [Reference to a paper on solid-phase peptide synthesis]

- [Reference to a paper on the conform

- [Reference to a paper on the metabolic stability of peptides containing unn

- [Reference to a paper on the antimicrobial activity of β-amino acid deriv

- [Reference to a paper on the use of β-amino acids in neurology]

- [Reference to a general review on the importance of β-amino acids]

- [Reference to a paper on the synthesis and biological activity of substituted 3-amino-3-phenylpropanoic acids]

- [Reference to a paper providing a protocol for N-protection of amino acids]

- [Reference to the paper with the adapted Rodionov protocol]

- [Reference to a paper on the characteriz

- [Reference to a p

- [Reference to a paper discussing the structure-activity rel

Sources

- 1. EP0077274B1 - 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 2. WO2005063729A1 - 3-(4-benzyloxyphenyl)propanoic acid derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. 2-Amino-3-(2,4-dimethylphenyl)propanoic acid | C11H15NO2 | CID 228817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid, a novel β-amino acid derivative. In the absence of extensive experimental data for this specific molecule, this document serves as a practical whitepaper, outlining a robust, scientifically-grounded workflow that drug discovery researchers can adapt. We will navigate the logical progression from plausible target identification, based on the compound's structural class, to rigorous computational validation techniques including molecular docking, molecular dynamics, and ADMET profiling. This guide is designed to empower researchers to systematically evaluate the therapeutic potential of novel small molecules.

Introduction: The Rationale for In Silico Investigation

This compound is a synthetic β-amino acid derivative. The core structure, characterized by a propanoic acid backbone with an amino group at the β-position and a substituted phenyl ring, is a recurring motif in pharmacologically active compounds. β-amino acids and their derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] They are also recognized as valuable building blocks in the development of peptidomimetics and other therapeutic agents.[2][3]

The power of in silico modeling lies in its ability to predict and rationalize the behavior of a molecule at the atomic level, thereby guiding and prioritizing experimental efforts. For a novel compound like this compound, computational methods allow us to:

-

Identify and validate potential biological targets.

-

Elucidate the putative binding mode and affinity.

-

Assess the stability of the molecule-target interaction over time.

-

Predict pharmacokinetic and toxicological properties.

This guide will utilize a hypothetical, yet scientifically plausible, case study to illustrate the application of these techniques.

Target Identification: A Hypothesis-Driven Approach

Given the structural similarities of this compound to known therapeutic agents, we can hypothesize its potential biological targets. β-amino acid derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis and a key target in the management of type 2 diabetes.[4][5][6][7][8] Another plausible avenue of investigation for molecules with an amino acid-like scaffold is their interaction with neurotransmitter systems, such as the GABAergic system, where they might act as receptor agonists or antagonists.[9][10][11][12]

For the purpose of this guide, we will proceed with the hypothesis that This compound is a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4) .

Molecular Properties and Preparation

Before commencing any modeling studies, it is crucial to accurately represent the molecule of interest.

| Property | Value | Source |

| Molecular Formula | C11H15NO2 | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CC1=CC(=C(C=C1)C(CC(=O)O)N)C | PubChem |

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: The 2D structure of this compound can be sketched in a molecular editor or retrieved from a database like PubChem using its name or CAS number (117391-54-5).

-

Convert to 3D: The 2D structure is then converted to a 3D conformation using a suitable tool, such as Open Babel.

-

Energy Minimization: The 3D structure should be subjected to energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.

-

Protonation State: The protonation state of the molecule at physiological pH (around 7.4) must be determined. For this molecule, the carboxylic acid will likely be deprotonated (carboxylate) and the amino group will be protonated (ammonium).

-

Save in Appropriate Format: The prepared ligand should be saved in a format suitable for docking, such as .mol2 or .pdbqt.

Target Preparation and Binding Site Identification

Protocol 2: Protein Preparation

-

Retrieve Protein Structure: The 3D structure of human DPP-4 can be downloaded from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 1X70, which is a co-crystal structure of DPP-4 with a bound inhibitor.

-

Pre-processing: The retrieved PDB file needs to be cleaned. This involves:

-

Removing water molecules and other non-essential heteroatoms.

-

Adding hydrogen atoms, which are often missing in crystal structures.

-

Assigning correct bond orders and protonation states to the amino acid residues.

-

-

Binding Site Definition: The active site of DPP-4 is well-characterized. It can be identified either from the position of the co-crystallized ligand in the PDB file or by using pocket detection algorithms available in molecular modeling software. The key catalytic residues in DPP-4 include a serine, a histidine, and an aspartic acid.[6]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Workflow for Molecular Docking

Caption: Molecular Docking Workflow.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files: Convert the cleaned protein PDB file and the prepared ligand file into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom types.

-

Define the Grid Box: A grid box is defined around the active site of DPP-4. This box specifies the search space for the docking algorithm. The size and center of the grid should be sufficient to encompass the entire binding pocket.

-

Run Docking Simulation: Execute the docking calculation using AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.

-

Analyze Results: The output will be a set of predicted binding poses for the ligand, each with an associated binding affinity score (in kcal/mol). The poses should be visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of DPP-4.

Table of Predicted Interactions (Hypothetical)

| Interacting Residue (DPP-4) | Interaction Type | Ligand Atom/Group Involved |

| Ser630 | Hydrogen Bond | Carboxylate Oxygen |

| Tyr662 | Pi-Pi Stacking | Dimethylphenyl Ring |

| Arg125 | Salt Bridge | Carboxylate Group |

| His740 | Hydrogen Bond | Amino Group |

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations can assess the stability of the protein-ligand complex over time in a simulated physiological environment.

Workflow for Molecular Dynamics Simulation

Caption: Molecular Dynamics Simulation Workflow.

Protocol 4: GROMACS MD Simulation

-

System Setup: The protein-ligand complex from the best docking pose is placed in a periodic box of water molecules. Ions are added to neutralize the system and mimic physiological salt concentration.

-

Energy Minimization: The entire system is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at constant pressure to ensure the correct density. This is typically done in two phases: NVT (constant volume) and NPT (constant pressure).

-

Production Run: A production MD simulation is run for a significant duration (e.g., 50-100 nanoseconds) to generate a trajectory of the system's dynamics.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand's position.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To track the persistence of key hydrogen bonds identified in docking.

-

ADMET Prediction: Evaluating Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.

Workflow for ADMET Prediction

Caption: ADMET Prediction Workflow.

A variety of online tools and software packages can be used for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[10][13]

Table of Predicted ADMET Properties (Hypothetical)

| Property | Predicted Value | Interpretation |

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability likely |

| GI Absorption | High | Well-absorbed from the gut |

| BBB Permeability | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| hERG Inhibition | No | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity |

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial evaluation of this compound as a potential therapeutic agent. By postulating DPP-4 as a plausible target, we have demonstrated how molecular docking, molecular dynamics simulations, and ADMET profiling can be synergistically employed to build a detailed understanding of a novel molecule's potential.

The hypothetical results presented suggest that this compound may exhibit favorable interactions with the DPP-4 active site and possess a promising drug-like profile. These computational findings provide a strong rationale for the experimental validation of this hypothesis, including:

-

Synthesis and purification of the compound.

-

In vitro enzyme inhibition assays against DPP-4.

-

Co-crystallization studies to confirm the binding mode.

-

In vivo studies in relevant animal models of diabetes.

This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

-

Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link].

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medical Chemistry, 7(8). Available at: [Link].

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. Available at: [Link].

-

Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. (2025). Cureus, 17(12), e70107. Available at: [Link].

-

Role of γ-Aminobutyric Acid (GABA) as an Inhibitory Neurotransmitter in Diabetes Management: Mechanisms and Therapeutic Implications. (2025). International Journal of Molecular Sciences, 26(6), 3183. Available at: [Link].

-

GABA offers promising new avenue to tackle obesity-related diabetes. (2021). Drug Target Review. Available at: [Link].

-

Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. (2017). YouTube. Available at: [Link].

-

Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits. MDPI. Available at: [Link].

-

The role of GABA in islet function. (2022). Frontiers in Endocrinology, 13. Available at: [Link].

-

Phenylalanine ammonia-lyase. Wikipedia. Available at: [Link].

-

Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits. ResearchGate. Available at: [Link].

-

β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). Ceska Slov Farm, 60(2), 64-70. Available at: [Link].

-

Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018). J Preg Child Health, 5(158), 2. Available at: [Link].

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). Journal of Medicinal Chemistry, 57(21), 8762-8791. Available at: [Link].

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2023). Pharmaceuticals, 16(11), 1545. Available at: [Link].

-

GABA Receptor. (2025). In StatPearls. StatPearls Publishing. Available at: [Link].

-

Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. (2023). Antioxidants, 12(12), 2110. Available at: [Link].

-

Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical biology and mechanisms of action. (2007). Diabetes, 56(6), 1545-1555. Available at: [Link].

-

Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). In StatPearls. StatPearls Publishing. Available at: [Link].

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes [mdpi.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Role of γ-Aminobutyric Acid (GABA) as an Inhibitory Neurotransmitter in Diabetes Management: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. m.youtube.com [m.youtube.com]

- 12. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

"3-Amino-3-(2,4-dimethylphenyl)propanoic acid" CAS number and identifiers

An In-Depth Technical Guide to 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a specialized β-amino acid derivative. The document is structured to serve researchers, chemists, and drug development professionals by detailing the compound's core identifiers, physicochemical properties, a representative synthetic pathway, and its emerging role as a valuable scaffold in medicinal chemistry. By synthesizing technical data with practical insights, this guide explains the causality behind experimental choices and highlights the compound's potential in the development of novel therapeutics.

Part 1: Core Compound Identification and Properties

This compound is a non-proteinogenic β-amino acid, distinguished by a dimethyl-substituted phenyl ring. This substitution pattern is critical as it imparts specific steric and electronic properties that can influence molecular interactions and metabolic stability when incorporated into larger, biologically active molecules.

Chemical Structure

Caption: Chemical structure of this compound.

Identifiers and Physicochemical Data

The following table summarizes the key identifiers for this compound, ensuring accurate tracking and sourcing in a research or industrial setting.

| Identifier | Value | Source |

| CAS Number | 117391-54-5 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| MDL Number | MFCD01871306 | |

| Appearance | Solid (predicted) | N/A |

| Storage | 2-8°C, Refrigerator | [1] |

Part 2: Synthesis and Mechanistic Insights

Generalized Synthetic Workflow

The following workflow outlines a logical pathway for the synthesis, starting from commercially available 2,4-dimethylbenzaldehyde.

Caption: Generalized workflow for the synthesis of the target compound.

Causality in Experimental Design

-

Choice of Reactants: 2,4-Dimethylbenzaldehyde serves as the backbone, providing the substituted phenyl ring. Malonic acid is the carbon source for the propanoic acid chain. Ammonium acetate acts as both the ammonia source for the amino group and a catalyst.

-

Reaction Conditions: This one-pot reaction is typically performed in a protic solvent like ethanol or acetic acid under reflux. The heat drives the initial condensation and subsequent conjugate addition and decarboxylation steps.

-

Purification Strategy: The crude product is often a solid. Purification via recrystallization from a suitable solvent system (e.g., ethanol/water) is effective for removing unreacted starting materials and by-products. The rationale is to exploit differences in solubility between the desired product and impurities at varying temperatures.

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a molecular scaffold and a key intermediate in the synthesis of complex pharmaceutical agents.[2] Its structural features are highly desirable in medicinal chemistry.

-

Versatile Building Block: The presence of both an amino and a carboxylic acid group allows for orthogonal chemical modifications, enabling its integration into peptide chains or its use as a starting point for creating libraries of small molecules.[2]

-

Chiral Synthesis: The chiral center at the C3 position is crucial for developing stereoselective therapeutics, where a single enantiomer is responsible for the desired biological activity, minimizing off-target effects.[2]

-

Scaffold for Novel Therapeutics: Derivatives of related 3-aminopropanoic acids have shown significant promise as scaffolds for developing novel anticancer and antimicrobial agents.[3][4][5] The core structure can be modified to target specific biological pathways, such as enzyme inhibition or receptor antagonism.

Role as a Central Scaffold in Medicinal Chemistry

Caption: Role as a versatile scaffold for generating diverse therapeutic candidates.

Part 4: Exemplary Experimental Protocol

The following is a detailed, step-by-step methodology for a laboratory-scale synthesis, adapted from established procedures for similar compounds. This protocol is designed to be a self-validating system, incorporating in-process checks and a robust purification scheme.

Synthesis of this compound

Objective: To synthesize the title compound from 2,4-dimethylbenzaldehyde.

Materials:

-

2,4-Dimethylbenzaldehyde (1.0 eq)

-

Malonic Acid (1.2 eq)

-

Ammonium Acetate (2.5 eq)

-

Ethanol (Anhydrous)

-

Hydrochloric Acid (HCl), 6M

-

Sodium Hydroxide (NaOH), 2M

-

Diethyl Ether

-

Deionized Water

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.5 eq).

-

Causality: Ammonium acetate serves as the nitrogen source and base catalyst. Using it in excess drives the reaction towards completion.

-

Add 100 mL of anhydrous ethanol. The solvent choice is critical; ethanol effectively dissolves the reactants and facilitates the reaction at reflux temperature.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase.

-

Causality: Refluxing provides the necessary activation energy for the multi-step condensation and addition process. TLC monitoring prevents premature termination or unnecessary heating, which could lead to side product formation.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of deionized water and stir. The crude product may precipitate.

-

Adjust the pH to ~9-10 with 2M NaOH to deprotonate any remaining acidic impurities and dissolve the amphoteric product.

-

Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde and non-polar impurities.

-

Causality: This liquid-liquid extraction is a crucial purification step. The basic pH ensures the amino acid is in its carboxylate form (water-soluble), while non-polar impurities are partitioned into the organic ether phase.

-

-

Product Precipitation:

-

Cool the aqueous layer in an ice bath.

-

Slowly add 6M HCl dropwise with constant stirring until the pH reaches the isoelectric point (typically pH ~6-7), at which the amino acid has minimal solubility.

-

Causality: At its isoelectric point, the zwitterionic form of the amino acid predominates, which is often sparingly soluble in water, leading to its precipitation. Slow addition and cooling maximize crystal size and purity.

-

-

Purification and Drying:

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with cold deionized water (2 x 20 mL) to remove residual salts.

-

Dry the product in a vacuum oven at 50°C overnight.

-

Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess purity (>97%).

-

Conclusion and Future Directions

This compound represents a key molecular building block with significant untapped potential. Its defined structure and versatile chemical handles make it an attractive intermediate for constructing complex, high-value molecules in the pharmaceutical and fine chemical industries. Future research should focus on exploring its incorporation into novel therapeutic agents, particularly in areas where metabolic stability and specific stereochemistry are paramount for efficacy and safety. The development of more efficient, scalable, and stereoselective synthetic routes will further enhance its value and accessibility to the scientific community.

References

-

Pharmaffiliates. This compound. [Link]

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

-

PubChem. 3-(Dimethylamino)propanoic acid. [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

- Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

-

Pharmaffiliates. (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. [Link]

-

PubChem. 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. [Link]

-

National Institutes of Health. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

-

PharmaCompass. 3-amino-3-(3-chlorophenyl)propanoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. [Link]

-

Wikipedia. Phenylalanine (data page). [Link]

Sources

The Ascendant Role of 3-Amino-3-Arylpropanoic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-3-arylpropanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of this versatile class of compounds, moving beyond a simple enumeration of derivatives to an exploration of the causal relationships between their structure, synthesis, and therapeutic applications. We will delve into the core principles guiding the design and development of these molecules, with a particular focus on their roles as neuromodulators, enzyme inhibitors, and antimicrobial and anticancer agents. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and inform future discovery efforts.

Introduction: The Significance of the β-Amino Acid Motif